3-[(2S)-2-methylpyrrolidin-1-yl]propanol
Description
3-[(2S)-2-Methylpyrrolidin-1-yl]propanol is a chiral pyrrolidine derivative characterized by a 2-methylpyrrolidine ring linked to a propanol chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 144.1388 g/mol (calculated) and an observed mass of 144.1393 (MH⁺) via LC-MS . The compound is synthesized by reacting 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-ol with thionyl chloride in chloroform under reflux, yielding its hydrochloride form at 25% efficiency . The presence of ~20% residual hydrochloride in the product highlights challenges in purification, which may impact its application in pharmaceutical synthesis, such as in clemastine fumarate analogues with antileishmanial activity .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
SFAXHRYTDJJHII-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CCCO |
Canonical SMILES |
CC1CCCN1CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
- Substituent Effects: The 2-methyl group in the target compound enhances stereochemical stability compared to non-methylated analogues (e.g., 3-phenoxypyrrolidine) . Benzodioxane hybrids (e.g., 3614-74-2) add structural rigidity, which may influence receptor selectivity .
Stereochemical Impact :
The S-configuration in the target compound contrasts with R-configuration analogues (e.g., 857279-33-5), which could lead to divergent biological activities due to enantioselective interactions .Synthetic Challenges :
The target compound’s 25% yield is lower than typical yields for simpler pyrrolidine derivatives, likely due to steric hindrance from the methyl group.
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